3-O-Acetyl Ezetimibe-d4 3-O-Acetyl Ezetimibe-d4
Brand Name: Vulcanchem
CAS No.: 1217642-08-4
VCID: VC0028450
InChI: InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1/i8D,9D,10D,11D
SMILES: CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Molecular Formula: C26H23F2NO4
Molecular Weight: 455.494

3-O-Acetyl Ezetimibe-d4

CAS No.: 1217642-08-4

Reference Standards

VCID: VC0028450

Molecular Formula: C26H23F2NO4

Molecular Weight: 455.494

3-O-Acetyl Ezetimibe-d4 - 1217642-08-4

CAS No. 1217642-08-4
Product Name 3-O-Acetyl Ezetimibe-d4
Molecular Formula C26H23F2NO4
Molecular Weight 455.494
IUPAC Name [(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-2-(4-hydroxyphenyl)-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-3-yl]propyl] acetate
Standard InChI InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1/i8D,9D,10D,11D
Standard InChIKey HFQRXXWTCQBULQ-RXBMDDDJSA-N
SMILES CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Synonyms (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl-d4)-4-(4-hydroxyphenyl)-2-azetidinone;
PubChem Compound 46779991
Last Modified Nov 11 2021
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